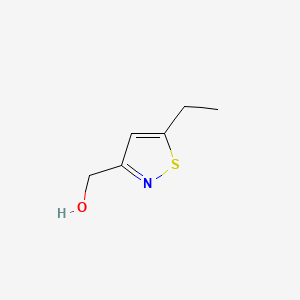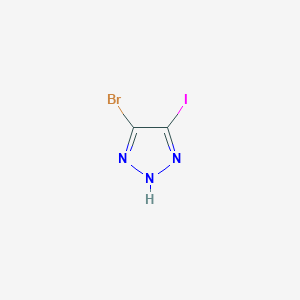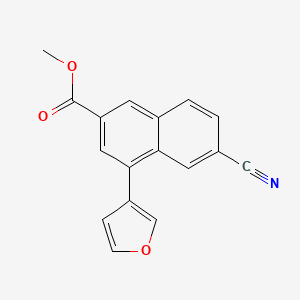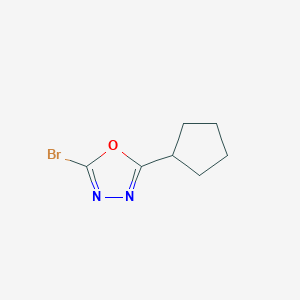
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under mild, non-dehydrative conditions . This approach avoids the formation of 1,2-diacyl hydrazide intermediates and allows for the direct formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of dehydrating agents to cyclize N,N’-diacylhydrazines . These methods can be adapted for the production of this compound by selecting appropriate starting materials and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups attached to the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates . This interaction can modify the physicochemical and pharmacokinetic profiles of small molecules, making it a valuable tool in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.
1,2,3-Oxadiazole: Less commonly studied but still of interest in certain applications.
1,2,5-Oxadiazole:
Uniqueness
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and hydrogen bond-accepting capabilities . This makes it particularly valuable in medicinal chemistry and materials science applications.
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
2-bromo-5-cyclopentyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H9BrN2O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2 |
InChI-Schlüssel |
VYUMVKBOYWXCKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NN=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


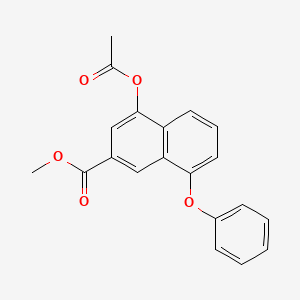


![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
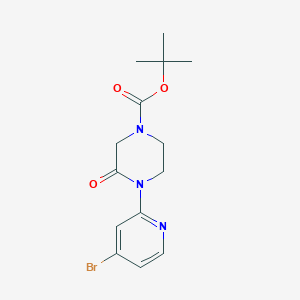
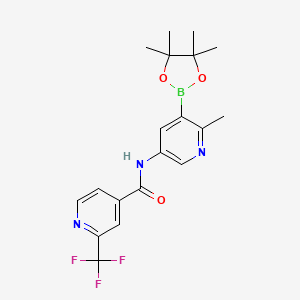
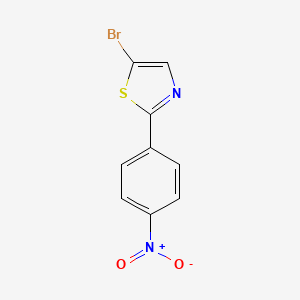


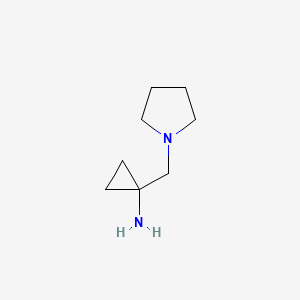
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
